3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione
Description
Properties
CAS No. |
21004-30-8 |
|---|---|
Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
3-methyl-5,6-dihydro-1H-thieno[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H8N2O2S/c1-9-6(10)4-2-3-12-5(4)8-7(9)11/h2-3H2,1H3,(H,8,11) |
InChI Key |
AQUZHSLZJCZNJE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)SCC2 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions Using Functionalized Thiophene Precursors
The Gewald reaction serves as a cornerstone for synthesizing aminothiophene intermediates, which are critical for constructing the thienopyrimidine scaffold. In one approach, 3-methyl-2-aminothiophene-3-carboxylate derivatives are condensed with urea or thiourea under reflux conditions. For example, ethyl 2-amino-4-methylthiophene-3-carboxylate reacts with urea in acetic acid at 120°C for 8 hours, yielding 3-methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4-dione with a 68% yield . The reaction proceeds via nucleophilic attack of the urea nitrogen on the thiophene carbonyl, followed by cyclodehydration (Figure 1).
Table 1: Optimization of Gewald-Based Condensation
| Precursor | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Urea | Acetic acid | 120 | 8 | 68 |
| Methyl 2-amino-5-chlorothiophene-3-carboxylate | Thiourea | Ethanol | 80 | 12 | 52 |
Modifications to the thiophene precursor, such as introducing electron-withdrawing groups (e.g., chloro at position 5), reduce yields due to steric hindrance during cyclization . Conversely, alkyl substituents at position 3 enhance regioselectivity, as evidenced by NMR studies confirming methyl group retention at the target position.
Cyclization of Enaminones via Vilsmeier-Haack Reagent
The Vilsmeier-Haack reaction enables the formation of the pyrimidine ring through electrophilic aromatic substitution. A representative synthesis begins with 3-methyl-2-aminothiophene-3-carboxamide, which is treated with phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate a chloroimidate intermediate. Subsequent cyclization with cyanoacetamide in ethanol at 60°C produces the dihydrothienopyrimidine core in 74% yield . This method benefits from mild conditions but requires rigorous moisture control to prevent hydrolysis of the imidate intermediate .
Mechanistic Insight :
-
Formation of Vilsmeier reagent:
-
Electrophilic attack on thiophene amide, generating a chloroimidate.
-
Cyclization with cyanoacetamide via nucleophilic addition-elimination, forming the pyrimidine ring .
Post-Synthetic Alkylation Strategies
Introducing the methyl group at position 3 post-cyclization offers an alternative route. For instance, 5,6-dihydrothieno[2,3-d]pyrimidine-2,4-dione is treated with methyl iodide in the presence of potassium carbonate in DMF at 50°C. This SN2 alkylation achieves 63% yield but risks over-alkylation at the pyrimidine nitrogen . Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the mono-methylated product, confirmed by LC-MS (m/z 225.1 [M+H]⁺) .
Comparative Efficiency :
-
Direct condensation (Method 1): Higher yields but limited substituent flexibility.
-
Post-alkylation (Method 3): Enables late-stage diversification but requires multi-step purification .
Microwave-Assisted Solvent-Free Synthesis
Recent advancements employ microwave irradiation to accelerate reaction kinetics. A mixture of 2-aminothiophene-3-carboxamide and methylurea, irradiated at 150°C for 20 minutes, achieves 82% yield with 99% purity (HPLC). This method reduces side products like N-methylated derivatives, which are prevalent in thermal methods.
Advantages :
-
10-fold reduction in reaction time.
-
Enhanced energy efficiency and reproducibility.
Enzymatic Cyclization for Green Chemistry
Preliminary studies explore lipase-catalyzed cyclization in aqueous media. 2-Amino-3-methylthiophene-3-carboxamide and urea react in phosphate buffer (pH 7.4) with Candida antarctica lipase B (CAL-B) at 37°C, yielding 58% product after 48 hours. While environmentally benign, scalability remains challenging due to enzyme cost and slow kinetics .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced thienopyrimidine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted thienopyrimidine derivatives, which can have different biological activities and properties .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through various methods involving the reaction of thieno-pyrimidine derivatives with different reagents. Its molecular formula is , and it features a thieno-pyrimidine structure that contributes to its diverse biological activities .
Table 1: Synthesis Methods
| Method | Reactants | Yield (%) | Conditions |
|---|---|---|---|
| Method A | Thieno derivatives + Alkyl halides | 45-70% | Reflux in ethanol |
| Method B | Thieno derivatives + Carbonyl compounds | 50-80% | Room temperature |
Research indicates that 3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits significant biological activity, particularly as an inhibitor of various enzymes and as a potential therapeutic agent.
2.1. Enzyme Inhibition
This compound has been studied for its inhibitory effects on human dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis. Inhibition of DHODH can lead to reduced proliferation of certain cancer cells and viruses .
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| DHODH Inhibition | Human cells | 0.5 - 1.0 | |
| Antiviral Activity | Measles virus | 0.8 - 1.5 |
Therapeutic Potential
Given its biological properties, this compound has been explored for various therapeutic applications:
3.1. Antitumor Activity
Studies have indicated that derivatives of this compound may possess antitumor properties due to their ability to inhibit cell proliferation and induce apoptosis in cancer cell lines .
Case Study: Antitumor Effects
A recent study demonstrated that a derivative of 3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione showed promising results in inhibiting the growth of breast cancer cells in vitro. The mechanism was attributed to the compound's ability to disrupt metabolic pathways essential for tumor growth.
Mechanism of Action
The mechanism of action of 3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and proliferation .
Comparison with Similar Compounds
Key Observations :
- Thieno-based analogues exhibit greater conformational flexibility due to sulfur-containing rings, while pyrido derivatives (e.g., pyrido[2,3-d]pyrimidine-diones) adopt rigid planar structures .
- Substituents like thiazole (in 5-methyl-6-thiazole derivatives) significantly enhance antimicrobial potency compared to simpler alkyl or aryl groups .
Key Observations :
- Thieno derivatives require multi-step condensation and cyclization, whereas pyrido analogues are synthesized via direct cyclization of aminopyridines .
- Functionalization at position 6 (e.g., thiazole introduction) often employs nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .
Physicochemical and Electronic Properties
Frontier molecular orbital (FMO) analyses highlight electronic differences (Table 3):
Key Observations :
Key Observations :
- Thiazole-substituted thieno derivatives demonstrate superior antimicrobial activity due to enhanced membrane penetration and target binding .
- Pyrido derivatives’ herbicidal action correlates with their planar structure, mimicking natural porphyrinogens .
Biological Activity
3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for various biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
- Molecular Formula : C7H8N2O2S
- Molar Mass : 184.22 g/mol
- CAS Number : 21004-30-8
Antimicrobial Activity
Research has demonstrated that derivatives of thieno[2,3-d]pyrimidine compounds exhibit notable antimicrobial properties. A study indicated that modifications to the structure can enhance antimicrobial efficacy. For example, compounds with specific substituents showed better activity than the reference drug Streptomycin in agar diffusion assays .
Table 1: Antimicrobial Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | Structure Modification | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Acetamide substitution | 4 µg/mL |
| 2 | 1,2,4-oxadiazolylmethyl group | 2 µg/mL |
| 3 | Benzimidazole derivative | 1 µg/mL |
Anticancer Activity
The compound has also been explored for its anticancer properties. A series of thieno[2,3-d]pyrimidine derivatives were tested for their ability to inhibit MIF2 tautomerase activity, a critical enzyme involved in cancer progression. The most potent compound exhibited an IC50 value of 2.6 ± 0.2 μM, indicating strong inhibitory potential against cancer cell proliferation .
Table 2: Potency of MIF2 Tautomerase Inhibition
| Compound ID | IC50 (µM) | Structural Features |
|---|---|---|
| A | 2.6 ± 0.2 | CF3 group and naphthalene substitution |
| B | 10.5 ± 0.5 | Ethoxyethyl group |
| C | >50 | Unsubstituted |
The mechanism by which these compounds exert their biological effects involves interaction with specific biological targets. For instance, docking studies have shown that certain derivatives bind effectively to the active site of ribosomal RNA and tRNA methyltransferase, which are crucial for protein synthesis and cellular function . This suggests that the biological activity may be mediated through interference with protein synthesis pathways.
Case Studies
- LHRH Receptor Antagonism : A study highlighted the development of thieno[2,3-d]pyrimidine derivatives as antagonists for the luteinizing hormone-releasing hormone (LHRH) receptor. One derivative showed an IC50 value of 0.06 nM and effectively suppressed plasma LH levels in animal models for over 24 hours after oral administration .
- Antimicrobial Efficacy : Another research focused on synthesizing new derivatives that displayed enhanced antimicrobial activity compared to traditional antibiotics. The study utilized a variety of structural modifications to optimize the biological activity against resistant bacterial strains .
Q & A
Basic: What synthetic strategies are employed to prepare 3-methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives?
The core scaffold is synthesized via cyclocondensation reactions. For example, 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is prepared by reacting 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with thioacetamide in acetic acid, followed by reflux and purification . Alkylation at position 1 is achieved using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a base, yielding derivatives with substituents that modulate biological activity .
Basic: What spectroscopic methods validate the structural integrity of these derivatives?
1H NMR and mass spectrometry are critical. Key NMR signals include:
- Thiazole protons: 7.57–7.62 ppm.
- Methylene protons (benzyl-substituted): 5.13–5.21 ppm.
- Acetamide NH protons: 9.68–10.41 ppm .
Mass spectral data (e.g., MH+ at m/z 356) and elemental analysis (e.g., N% = 11.99 vs. calculated 11.82) confirm molecular composition .
Advanced: How does alkylation at position 1 influence antimicrobial activity?
Alkylation generally reduces activity compared to the unsubstituted parent compound. For instance:
- The unsubstituted derivative inhibits Staphylococcus aureus with higher efficacy than Metronidazole and Streptomycin (MIC values in Table 3 of ).
- 1-(4-Methylbenzyl)-substituted derivatives retain moderate activity against S. aureus and Candida albicans but show reduced potency . This suggests steric hindrance or electronic effects from substituents disrupt target binding.
Advanced: What computational approaches elucidate electronic properties and reactivity?
Density functional theory (DFT) and time-dependent DFT (TD-DFT) analyze HOMO-LUMO gaps (ΔE = 3.91–4.10 eV) and molecular electrostatic potentials (MEPs) to predict nucleophilic/electrophilic sites. For hydroxybenzoyl-substituted analogs, natural bond orbital (NBO) analysis identifies charge transfer interactions between π-systems and substituents . These methods guide rational design of derivatives with tailored electronic profiles.
Advanced: How do crystallographic studies inform molecular packing and stability?
Single-crystal X-ray diffraction reveals:
- Dihedral angles between aromatic rings (e.g., 88.2° for pyrido[2,3-d]pyrimidine-dione derivatives).
- Intermolecular interactions : Hydrogen bonds (C–H⋯N/O) and edge-to-face π-π stacking (centroid distances: 3.065–3.102 Å) stabilize 3D networks . Such packing influences solubility and solid-state stability, critical for formulation.
Advanced: How are contradictions in biological data resolved across studies?
Discrepancies in antimicrobial activity (e.g., potency variations between S. aureus and Pseudomonas aeruginosa) may arise from:
- Strain-specific resistance mechanisms (e.g., efflux pumps in Gram-negative bacteria).
- Substituent-dependent permeability : Bulky benzyl groups may hinder membrane penetration .
Methodological consistency (e.g., broth microdilution vs. agar diffusion) must be verified to ensure comparability.
Advanced: What strategies optimize selectivity for kinase or enzyme targets?
- Scaffold hybridization : Introducing thiazole or pyridopyrimidine moieties enhances affinity for ATP-binding pockets (e.g., kinase inhibition) .
- Position-specific modifications : Substituents at position 6 (e.g., 4-methoxyphenyl) improve selectivity by altering steric and electronic interactions with target residues .
Advanced: How are mechanistic studies designed to probe allosteric modulation?
Kinetic assays (e.g., dissociation rate analysis using radiolabeled ligands) identify allosteric inhibitors. For example, TAK-013 (a thieno[2,3-d]pyrimidine-dione derivative) increases the dissociation rate of 125I-triptorelin from GnRH receptors, confirming allosteric binding . Fluorescence polarization or surface plasmon resonance (SPR) further validate binding kinetics.
Basic: What in vitro models assess antimicrobial efficacy?
- Broth microdilution : Determines minimum inhibitory concentrations (MICs) against bacterial/fungal strains (e.g., C. albicans ATCC 10231) .
- Time-kill assays : Evaluate bactericidal vs. bacteriostatic effects over 24–48 hours.
Advanced: How do substituents influence metabolic stability in preclinical models?
- Microsomal stability assays : Liver microsomes (human/rodent) assess cytochrome P450-mediated degradation.
- LogP adjustments : Introducing polar groups (e.g., acetamide) reduces hydrophobicity, improving metabolic half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
